4-Ethoxy-3,3-dimethylpiperidine

Descripción general

Descripción

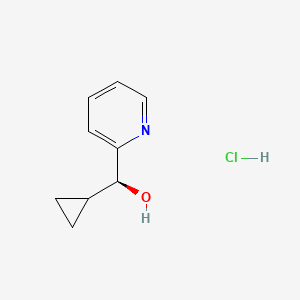

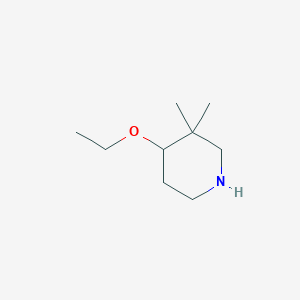

4-Ethoxy-3,3-dimethylpiperidine is a chemical compound with the molecular formula C9H19NO . It has a molecular weight of 157.25 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, including 4-Ethoxy-3,3-dimethylpiperidine, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of alkyl boronic esters is a method that has been reported for the synthesis of related compounds .Molecular Structure Analysis

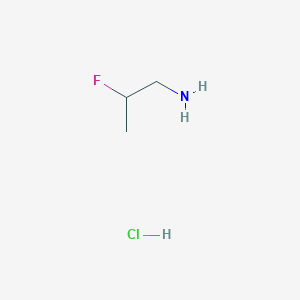

The molecular structure of 4-Ethoxy-3,3-dimethylpiperidine consists of a six-membered piperidine ring with two methyl groups attached to one of the carbon atoms and an ethoxy group attached to another carbon atom .Chemical Reactions Analysis

Piperidine derivatives undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The use of esters of 3-oxocarboxylic acid instead of aldehyde in reactions can result in a product containing four stereocenters .Aplicaciones Científicas De Investigación

Methods of Application: The compound is often used in multicomponent reactions, including cyclization and amination, to create diverse pharmacologically active molecules .

Results: The synthesis processes have led to the development of compounds present in over twenty classes of pharmaceuticals, showcasing the versatility of 4-Ethoxy-3,3-dimethylpiperidine in drug design .

Methods of Application: It’s involved in intra- and intermolecular reactions to form various derivatives, which are then used for further chemical transformations .

Results: The reactions yield substituted piperidines and piperidinones, which are crucial intermediates in the synthesis of more complex organic structures .

Methods of Application: The compound undergoes various synthetic modifications, including esterification and dehydration, to produce pharmacologically active structures .

Results: These methods have resulted in the creation of novel drug candidates with potential therapeutic applications .

Methods of Application: It is incorporated into process design and simulation, often using computational models to predict the outcomes of chemical reactions .

Results: The application of 4-Ethoxy-3,3-dimethylpiperidine in process optimization has led to more efficient and cost-effective chemical production methods .

Methods of Application: It is used as a substrate or inhibitor in enzymatic assays to understand the biochemical role of similar structures in living organisms .

Results: Research has provided insights into the biochemical processes that involve piperidine structures, contributing to the understanding of metabolic diseases .

Methods of Application: The compound is used in the synthesis of polymers and coatings, where its structural properties are leveraged to enhance material performance .

Results: Studies have led to the creation of materials with improved durability, stability, and functionality for various industrial applications .

Safety And Hazards

The safety data sheet for a related compound, 3,5-Dimethylpiperidine, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Ethoxy-3,3-dimethylpiperidine, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

4-ethoxy-3,3-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-4-11-8-5-6-10-7-9(8,2)3/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZASUIICEWISRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3,3-dimethylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)